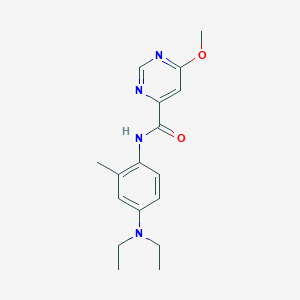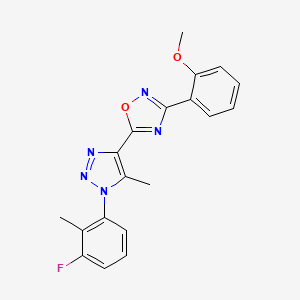![molecular formula C19H14N2S B2790273 (Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile CAS No. 1164476-25-8](/img/structure/B2790273.png)
(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile, also known as (Z)-MSQP, is a novel small-molecule drug candidate that has been developed to target a variety of diseases and disorders. This compound has been studied extensively in laboratory experiments and has demonstrated a wide range of potential therapeutic applications.
Applications De Recherche Scientifique
(Z)-MSQP has been studied extensively in laboratory experiments and has demonstrated a wide range of potential therapeutic applications. It has been found to be a potent inhibitor of a variety of enzymes, including the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory cytokines, and its inhibition by (Z)-MSQP has been shown to reduce inflammation and pain. Additionally, (Z)-MSQP has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. This inhibition has been shown to reduce the production of these pro-inflammatory molecules, leading to a decrease in inflammation and pain.
Mécanisme D'action
(Z)-MSQP has been found to act as an inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory cytokines and leukotrienes, respectively. By inhibiting these enzymes, (Z)-MSQP is able to reduce the production of these pro-inflammatory molecules, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
(Z)-MSQP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and leukotrienes, leading to a decrease in inflammation and pain. Additionally, it has been found to have anti-tumor effects, as well as anti-angiogenic and anti-fibrotic effects. Furthermore, (Z)-MSQP has been found to have anti-oxidant, anti-apoptotic, and anti-proliferative effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (Z)-MSQP in laboratory experiments is its high purity and stability. Additionally, it has been found to be non-toxic and well tolerated in laboratory animals. However, (Z)-MSQP is a novel compound, and its long-term safety and efficacy are still unknown. Additionally, the precise mechanism of action of (Z)-MSQP is still not fully understood.
Orientations Futures
There are a number of potential future directions for (Z)-MSQP. Further research is needed to better understand the precise mechanism of action of this compound, as well as its long-term safety and efficacy. Additionally, further research is needed to explore the potential therapeutic applications of (Z)-MSQP, including its potential use in the treatment of cancer, inflammation, and fibrosis. Furthermore, further research is needed to explore the potential of (Z)-MSQP as an anti-oxidant, anti-apoptotic, and anti-proliferative agent. Finally, further research is needed to explore the potential of (Z)-MSQP as a drug delivery system for other therapeutic agents.
Méthodes De Synthèse
(Z)-MSQP is a heterocyclic compound that is synthesized using a variety of methods. The most common method is the reaction of 2-methylsulfanyl-3-quinoline with 2-phenyl-2-propenenitrile. This reaction is carried out in anhydrous conditions at a temperature of 70-90°C. The reaction is complete in approximately two hours, and yields a (Z)-MSQP product with a purity of over 95%.
Propriétés
IUPAC Name |
(Z)-3-(2-methylsulfanylquinolin-3-yl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-22-19-16(11-15-9-5-6-10-18(15)21-19)12-17(13-20)14-7-3-2-4-8-14/h2-12H,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPOGQAJSXLRNV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

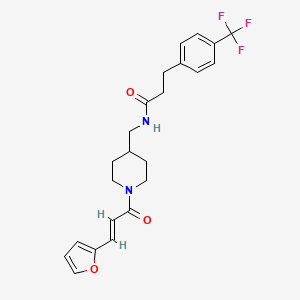
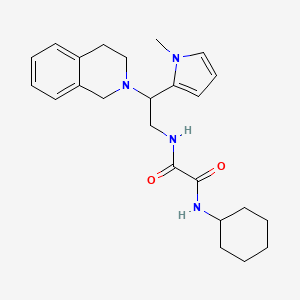
![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)
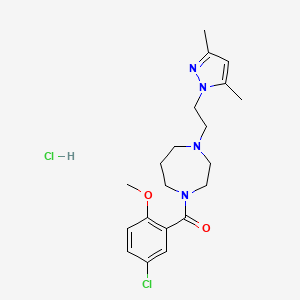
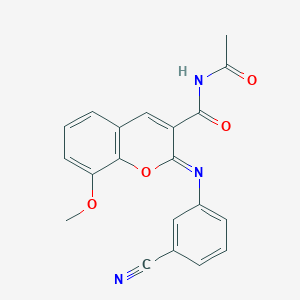
![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)
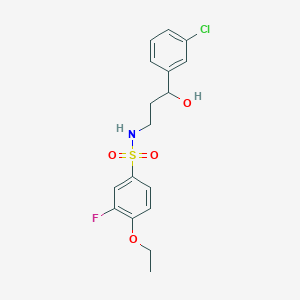
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)
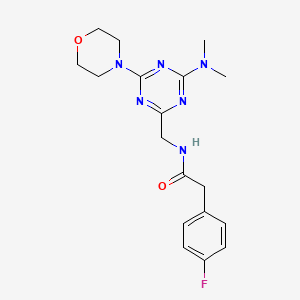
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)
